Product packaging for Abz-ser-pro-3-nitro-tyr-OH(Cat. No.:CAS No. 553644-01-2)

Abz-ser-pro-3-nitro-tyr-OH

Cat. No.: B1529230
CAS No.: 553644-01-2
M. Wt: 529.5 g/mol
InChI Key: RQLMBNGGUMATLG-BZSNNMDCSA-N
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Description

Foundational Role as a Key Fluorogenic Peptide Substrate

Abz-Ser-Pro-3-nitro-Tyr-OH is a synthetic peptide that functions as an internally quenched fluorescent (FRET) substrate. glpbio.com Its structure consists of a four amino acid sequence (Ser-Pro-3-nitro-Tyr) flanked by a fluorophore, 2-aminobenzoyl (Abz), at the N-terminus and a quencher, a 3-nitrotyrosine (B3424624) residue, within the sequence. interchim.frnih.gov In its intact state, the close proximity of the 3-nitrotyrosine to the Abz group results in the quenching of the Abz group's fluorescence. nih.gov

The fundamental principle behind its utility lies in enzymatic cleavage. When a specific protease cleaves the peptide bond between the proline and the 3-nitrotyrosine, the fluorophore and quencher are separated. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence. nih.govrndsystems.com This "turn-on" fluorescent signal provides a direct and continuous method for monitoring enzyme activity. nih.govnih.gov This compound is particularly recognized as a selective substrate for angiotensin-converting enzyme 2 (ACE2). glpbio.cominterchim.fr

Significance in Quantitative Enzyme Activity Characterization and Protease Profiling

The ability to generate a quantifiable fluorescent signal upon cleavage makes this compound highly significant for the quantitative characterization of enzyme activity. nih.govmdpi.com Researchers can use the rate of fluorescence increase to determine key kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For ACE2, the Km value for this substrate is reported to be 23 µM, with a kcat/Km of 3.5 x 10⁴ M⁻¹s⁻¹. glpbio.cominterchim.fr This quantitative data is crucial for understanding enzyme efficiency and for comparing the activity of different enzymes or the effect of inhibitors. nih.gov

Furthermore, this substrate is valuable in protease profiling, which involves identifying the substrate specificity of proteases. pnas.orgmdpi.comresearchgate.net While broad-spectrum libraries are often used for initial screening, specific substrates like this compound are essential for confirming the activity of a particular protease, such as ACE2. pnas.orgnih.gov Its selectivity allows for its use in high-throughput screening (HTS) applications to identify potential inhibitors of ACE2, a key enzyme in various physiological processes. glpbio.com The simplicity and sensitivity of fluorescence-based assays make them well-suited for the large-scale screening required in drug discovery. mdpi.comthermofisher.com

Evolution of Internally Quenched Fluorescent Substrates in Enzymology

The development of this compound is part of a broader evolution of internally quenched fluorescent (IQF) substrates, also known as FRET substrates, in the field of enzymology. interchim.frchemrxiv.org The core concept of FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor molecule (quencher) when they are in close proximity. interchim.fr Early work in this area laid the foundation for designing peptide substrates where enzymatic cleavage would separate the donor and quencher, providing a sensitive measure of activity. nih.gov

Over time, a variety of fluorophore-quencher pairs have been developed to suit different enzymes and experimental conditions. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC), while quenchers like 2,4-dinitrophenyl (Dnp) and 4-(4-dimethylaminophenylazo)benzoyl (DABCYL) have been widely used. interchim.frpnas.org The choice of the pair is critical and depends on factors like spectral overlap, the distance between them, and the specific protease being studied. interchim.fr The development of substrates with fluorophores that emit at longer wavelengths, such as those used in Amplex Red technology, has helped to minimize interference from autofluorescence in biological samples. thermofisher.com The continuous development of novel IQF substrates, including those for non-proteolytic enzymes and those with dual chromogenic and fluorogenic properties, continues to expand the toolkit available to biochemists for studying enzymatic processes with high sensitivity and specificity. glenresearch.comfrontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC24H27N5O9
Molecular Weight529.51 g/mol
AppearanceYellow Lyophilized Powder
SolubilitySoluble in Water
StorageStore at -20°C

This data is compiled from multiple sources.

Table 2: Kinetic Parameters of this compound with ACE2

ParameterValueReference
Km23 µM glpbio.cominterchim.fr
kcat/Km3.5 x 10⁴ M⁻¹s⁻¹ glpbio.cominterchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N5O9 B1529230 Abz-ser-pro-3-nitro-tyr-OH CAS No. 553644-01-2

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLMBNGGUMATLG-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236432
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553644-01-2
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553644-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Precision Engineering of Abz Ser Pro 3 Nitro Tyr Oh

Methodologies for Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like Abz-Ser-Pro-3-nitro-Tyr-OH. nih.gov The most commonly employed strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which offers mild reaction conditions compatible with the sensitive modifications present in this substrate. nih.gov

The synthesis process begins with the C-terminal amino acid, in this case, a protected tyrosine derivative, being anchored to an insoluble polymer resin. uci.edu The synthesis then proceeds in a C-terminal to N-terminal direction through a series of iterative cycles. Each cycle consists of two main steps:

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed. This is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com

Coupling: The next Nα-Fmoc-protected amino acid in the sequence (Proline, then Serine) is activated and coupled to the newly exposed free amine of the growing peptide chain. chempep.com

This cyclical process is repeated until the desired peptide sequence (Ser-Pro-Tyr) is fully assembled on the solid support. nih.gov The use of Fmoc SPPS is particularly advantageous for creating modified peptides because the milder deprotection conditions, compared to older Boc-based methods, are compatible with a wider range of post-translational modifications, including glycosylation and phosphorylation. nih.gov

Strategic Incorporation of the 3-Nitrotyrosine (B3424624) Quencher Moiety

The incorporation of the 3-nitrotyrosine residue is a critical step that defines the quenching capability of the substrate. This is achieved by using a specifically protected building block, Fmoc-3-nitro-L-tyrosine, during the SPPS cycle. nih.govresearchgate.net While this amino acid is commercially available, its use requires careful consideration to avoid side reactions. nih.gov

The phenolic hydroxyl group of 3-nitrotyrosine is more acidic than that of standard tyrosine, and its presence as a free phenolate (B1203915) during synthesis can lead to undesirable side products. nih.gov To circumvent this, chemists employ protecting group strategies for the side chain. While some syntheses have proceeded with the unprotected hydroxyl group, improved yields and purity are often obtained by protecting it. nih.gov Strategies have included:

Acetate ester protection: Using acetic anhydride (B1165640) to protect the phenol. nih.gov

Silyl (B83357) ether protection: Using reagents like t-butyldimethylsilyl chloride (TBSCl) to form a silyl ether. nih.gov

These protecting groups are chosen for their stability under the standard Fmoc deprotection conditions (piperidine) and their lability during the final cleavage from the resin, which typically uses a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov The genetic encoding of 3-nitrotyrosine in recombinant protein expression systems has also been developed as an alternative to chemical synthesis for producing proteins with this specific modification. nih.gov

N-terminal 2-Aminobenzoyl (Abz) Fluorophore Integration

The final step in the solid-phase assembly is the integration of the 2-aminobenzoyl (Abz) fluorophore at the N-terminus. bachem.combachem.com After the final amino acid (Serine) has been coupled and its Fmoc group removed, the free N-terminal amine of the resin-bound peptide is available for modification. creative-peptides.com

The Abz group is typically introduced by reacting the peptide with 2-aminobenzoic acid using standard peptide coupling reagents. bachem.com This creates a stable amide bond, permanently attaching the fluorophore. The Abz/nitrotyrosine pair is a well-established donor/quencher combination used in FRET-based enzyme assays. proteogenix.science The fluorescence of the Abz group (excitation λ ≈ 320-325 nm, emission λ ≈ 414-420 nm) is efficiently quenched by the nitrotyrosine residue when they are in close proximity within the intact peptide. nih.govjpt.com

Advanced Chemical Modification Strategies for Enhanced Substrate Properties

To improve the utility of peptide substrates like this compound, various chemical modifications can be employed to enhance properties such as stability, solubility, and bioavailability. bachem.comnih.gov These strategies can be critical for developing robust diagnostic tools or therapeutic agents.

Common Modification Strategies:

Modification TypeDescriptionPotential Benefit(s)
N-Terminal Acetylation Addition of an acetyl group to the N-terminal amine. creative-peptides.comRemoves the positive charge, mimicking native proteins and increasing stability against exopeptidases. bachem.comcreative-peptides.com
C-Terminal Amidation Replacement of the C-terminal carboxylic acid with an amide group. bachem.comNeutralizes the negative charge, increasing stability against carboxypeptidases and often enhancing biological activity. bachem.com
Cyclization Forming a cyclic structure by creating a bond between the N- and C-termini or between amino acid side chains. abyntek.comEnhances stability against enzymatic degradation, improves receptor binding affinity, and constrains the peptide into a more bioactive conformation. nih.govabyntek.combiosynth.com
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. bachem.comnih.govImproves solubility, increases hydrodynamic volume, and can prolong circulation half-life by shielding the peptide from proteolytic enzymes and renal clearance. bachem.comnih.gov
Incorporation of Non-Natural Amino Acids Substitution of natural amino acids with synthetic ones, such as D-amino acids or N-methylated amino acids. nih.govabyntek.comIncreases proteolytic stability by making peptide bonds unrecognizable to standard proteases; can also influence peptide conformation and binding. nih.gov
Stapled Peptides Introduction of a synthetic brace ("staple") to lock the peptide into a specific secondary structure, often an α-helix. peptide.comcpcscientific.comEnhances structural stability, resistance to proteolysis, and can improve cell permeability. peptide.comcpcscientific.com

These modifications offer a powerful toolkit for the precision engineering of peptide substrates. By altering the peptide's backbone or side chains, researchers can fine-tune its physicochemical and biological properties to suit specific applications, from high-throughput screening to in vivo studies. nih.govnih.gov

Principles and Mechanistic Applications of Fluorescence Resonance Energy Transfer Fret with Abz Ser Pro 3 Nitro Tyr Oh

Biophysical Basis of FRET in Protease Activity Assays

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited state donor fluorophore transfers energy to a proximal ground state acceptor molecule through dipole-dipole interactions. thno.orgwikipedia.org This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. bachem.cominterchim.fr

In the context of protease activity assays, this principle is employed using internally quenched fluorescent substrates like Abz-Ser-Pro-3-nitro-Tyr-OH. bachem.comglpbio.com The peptide incorporates a FRET pair: the fluorescent donor group, 2-Aminobenzoyl (Abz), and an acceptor or "quencher" group, 3-nitrotyrosine (B3424624). bachem.cominterchim.fr In the intact peptide, the short distance between Abz and 3-nitrotyrosine allows for efficient FRET. The energy absorbed by the Abz donor is transferred to the 3-nitrotyrosine acceptor, which dissipates the energy non-radiatively (i.e., without emitting light), effectively "quenching" the donor's fluorescence. thno.orgnih.gov

When a specific protease cleaves the peptide bond between the donor and the quencher, they diffuse apart. This separation disrupts FRET, and the quenching effect is eliminated. creative-enzymes.comthermofisher.com Consequently, upon excitation, the Abz donor now emits its characteristic fluorescence. The resulting increase in fluorescence intensity is directly proportional to the rate of peptide cleavage by the enzyme, allowing for a real-time measurement of protease activity. nih.govrndsystems.com

Spectroscopic Characteristics of the Abz/3-nitrotyrosine FRET Pair

The effectiveness of a FRET pair is contingent upon the spectral properties of the donor and acceptor. A key requirement is that the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. bachem.comthermofisher.com

The Abz moiety serves as the fluorescent donor. It is typically excited by ultraviolet light and emits light in the visible range. The 3-nitrotyrosine residue functions as the acceptor. It is an effective quencher because it absorbs light in the wavelength range where Abz emits, but it is essentially non-fluorescent itself. nih.gov This prevents interference from acceptor emission, simplifying data analysis. The specific spectral characteristics are crucial for designing experiments and selecting appropriate optical filters for measurement instrumentation. bachem.cominterchim.fr

ComponentRoleExcitation Wavelength (λex)Emission Wavelength (λem)Key Property
Abz (2-Aminobenzoyl)Donor~320 nm~420 nmFluorescent group whose emission is quenched in the intact peptide. bachem.cominterchim.fr
3-nitrotyrosineAcceptor (Quencher)Absorbs in the 300-450 nm rangeEssentially non-fluorescentEfficiently quenches Abz fluorescence via FRET when in close proximity. nih.gov

Kinetic Methods for Quantifying FRET-Based Proteolytic Cleavage

The continuous nature of FRET-based assays using this compound makes it highly suitable for detailed enzyme kinetic studies and high-throughput applications.

Continuous fluorometric assays monitor the progress of an enzymatic reaction in real time by measuring the continuous increase in fluorescence as the substrate is cleaved. utexas.edu This approach offers significant advantages over endpoint assays, as it provides a complete reaction progress curve from which the initial velocity (V₀) can be accurately determined. nih.gov

By measuring the initial velocities at various substrate concentrations, key kinetic parameters of the enzyme can be determined using the Michaelis-Menten model. nih.gov These parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Kₘ provides a measure of the enzyme's catalytic efficiency. bachem.com For example, this compound serves as a selective substrate for Angiotensin-Converting Enzyme 2 (ACE2). glpbio.com

EnzymeKinetic ParameterReported Value
Angiotensin-Converting Enzyme 2 (ACE2)Kₘ23 µM bachem.comglpbio.com
kcat/Kₘ3.5 x 10⁴ M⁻¹s⁻¹ bachem.comglpbio.com

FRET-based assays using substrates like this compound are exceptionally well-suited for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their ability to inhibit a specific enzyme. creative-enzymes.com The assay's "mix-and-read" format is simple, robust, and does not require separation steps. nih.gov

The high sensitivity of fluorometric assays allows for miniaturization into 384-well or 1536-well plate formats, which significantly reduces the consumption of expensive reagents and allows for the rapid screening of large compound libraries. creative-enzymes.comnih.gov The use of this compound has been specifically noted as valuable for HTS applications aimed at discovering inhibitors of ACE2. bachem.comglpbio.com

Optimization of FRET Efficiency and Förster Distance in Fluorogenic Peptide Design

The design of an effective fluorogenic peptide substrate requires careful optimization of FRET efficiency. FRET efficiency (E) is the fraction of energy transferred from the donor to the acceptor and is critically dependent on several factors. nih.gov

The efficiency is inversely proportional to the sixth power of the distance (r) between the donor and acceptor (E ∝ 1/r⁶). wikipedia.org This steep dependence makes FRET a sensitive "molecular ruler." The Förster distance (R₀) is a characteristic parameter for a given FRET pair, defined as the distance at which the FRET efficiency is 50%. bachem.comthermofisher.com The R₀ value depends on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. thermofisher.commicroscopyu.com For the related Trp-to-nitrotyrosine pair, the Förster distance has been reported to be as large as 26 Å (2.6 nm). nih.gov

In designing a peptide like this compound, the amino acid sequence (Ser-Pro) is chosen not only for enzyme specificity but also to act as a spacer that maintains an optimal distance between Abz and 3-nitrotyrosine in the uncleaved state. The linker must be short and conformationally constrained enough to ensure a high FRET efficiency (and thus, strong quenching) but also be readily recognized and cleaved by the target protease. nih.gov

FactorDescriptionImpact on FRET Efficiency
Distance (r)The separation distance between the donor (Abz) and acceptor (3-nitrotyrosine).Efficiency decreases with the sixth power of the distance (1/r⁶). Small increases in distance cause a large drop in efficiency. wikipedia.org
Spectral OverlapThe degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum.Greater overlap results in higher FRET efficiency. thermofisher.com
Dipole Orientation (κ²)The relative orientation in space of the donor and acceptor transition dipoles.Efficiency is maximal when dipoles are parallel and zero when they are perpendicular. An orientation factor of 2/3 is often assumed for randomly oriented molecules in solution. microscopyu.comnih.gov
Donor Quantum YieldThe efficiency of the donor's own fluorescence process.A higher quantum yield for the donor generally leads to a larger Förster distance and potentially higher FRET efficiency. nih.gov

Enzymatic Substrate Specificity and Catalytic Efficiency Studies of Abz Ser Pro 3 Nitro Tyr Oh

Angiotensin-Converting Enzyme 2 (ACE2) Hydrolysis

Abz-Ser-Pro-3-nitro-Tyr-OH is recognized as a selective substrate for Angiotensin-Converting Enzyme 2 (ACE2), a critical enzyme in the Renin-Angiotensin System (RAS). nih.govbachem.com Its structure, featuring an N-terminal o-aminobenzoyl (Abz) group and a 3-nitrotyrosine (B3424624) residue, allows for the study of ACE2 activity through fluorescence resonance energy transfer (FRET). nih.govbachem.com When the peptide is intact, the fluorescence of the Abz group is quenched by the proximal 3-nitrotyrosine. Upon enzymatic cleavage of the bond between proline and 3-nitrotyrosine by ACE2, the quenching is relieved, resulting in a measurable increase in fluorescence that allows for the precise determination of enzyme activity.

Determination of Enzyme Kinetic Parameters (Kₘ, kcat/Kₘ)

The utility of this compound as a substrate is quantified by its kinetic parameters, which describe the efficiency of the enzymatic reaction. For the hydrolysis of this substrate by ACE2, the Michaelis-Menten constant (Kₘ) has been determined to be 23 µM. nih.govnih.govglpbio.com The catalytic efficiency, represented by the kcat/Kₘ ratio, is 3.5 x 10⁴ M⁻¹s⁻¹. nih.govnih.govglpbio.com These values indicate a high affinity and specificity of ACE2 for this substrate.

Enzyme Kinetic Parameters for ACE2 Hydrolysis of this compound
ParameterValueReference
Kₘ (Michaelis-Menten Constant)23 µM nih.gov, nih.gov, glpbio.com
kcat/Kₘ (Catalytic Efficiency)3.5 x 10⁴ M⁻¹s⁻¹ nih.gov, nih.gov, glpbio.com

Role in Renin-Angiotensin System (RAS) Research

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE2 plays a counter-regulatory role within this system, primarily by converting angiotensin II, a potent vasoconstrictor, into angiotensin-(1-7), which has vasodilatory effects. The specific characteristics of this compound make it a valuable tool for investigating this system. nih.gov Its nature as an internally quenched fluorescent substrate facilitates high-throughput screening (HTS) of potential ACE2 inhibitors. nih.govnih.gov Such screening is vital for the discovery of new therapeutic agents that can modulate the activity of the RAS, offering potential treatments for cardiovascular diseases.

Matrix Metalloproteinase (MMP) Substrate Characterization

While this compound is a well-documented substrate for ACE2, detailed research on its specific interaction with Matrix Metalloproteinases (MMPs) is not extensively available in the public domain. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Although general studies on MMP substrate specificity exist, specific kinetic data or cleavage analysis for this compound by specific MMPs are not provided in the reviewed literature.

Specificity for Gelatinases (MMP-2, MMP-9)

There is no specific information available from the search results detailing the hydrolysis or kinetic parameters of this compound by the gelatinases MMP-2 and MMP-9.

Cleavage by Interstitial/Vertebrate Collagenase (MMP-1) and Stromelysin (MMP-3)

Similarly, the search results did not yield specific data regarding the cleavage of this compound by MMP-1 or MMP-3.

Human Immunodeficiency Virus Type 1 (HIV-1) Protease Cleavage Dynamics

HIV-1 protease is an aspartic protease essential for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins to produce mature protein components. While the protease is known to cleave peptide bonds involving proline, specific studies detailing the cleavage dynamics, efficiency, or kinetic parameters for this compound as a substrate for HIV-1 protease were not found in the available search results. Research on HIV-1 protease often focuses on its conformational selectivity for Tyr-Pro bonds within larger polypeptide chains, such as the Gag polyprotein. nih.gov However, specific data on its interaction with this particular short, synthetic substrate is not available.

Dengue Virus NS3 Serine Protease Substrate Profiling

Scientific studies on the substrate specificity of Dengue Virus NS3 serine protease frequently employ internally quenched fluorescent peptides utilizing the o-aminobenzoic acid (Abz) and 3-nitro-tyrosine (nY) donor-quencher pair. nih.govnih.gov These studies have established that the NS3 protease has a strong preference for basic amino acid residues, such as Arginine (Arg) and Lysine (Lys), at the P1 and P2 positions of the substrate sequence. nih.govnih.gov Furthermore, the presence of basic residues at the P3 and P4 positions has been shown to be a major determinant of specificity and significantly enhances reactivity. nih.govnih.gov A comprehensive search of the literature did not yield specific data or studies where the peptide sequence Ser-Pro, as found in this compound, was used to profile the Dengue Virus NS3 protease.

Neutrophil Serine Protease (NSP) Activity Assessment

The assessment of Neutrophil Serine Protease (NSP) activity, including Proteinase 3 (PR3), Human Neutrophil Elastase (HNE), and Cathepsin G, often relies on the design of highly specific fluorogenic substrates to differentiate between these enzymes, which can have overlapping specificities. nih.govspringernature.comnih.gov

Proteinase 3 (PR3) Specificity and Activity

Research into substrates for Proteinase 3 has led to the development of specific FRET peptides. For instance, studies have identified sequences like Abz-VADCADQ-EDDnp and ABZ-Tyr-Tyr-Abu-Asn-Glu-Pro-Tyr(3-NO2)-NH2 as selective substrates for PR3. nih.govnih.govnih.gov However, there is no specific information available in the reviewed literature that describes the use or kinetic parameters of this compound for assessing PR3 activity.

Differentiation from Human Neutrophil Elastase and Cathepsin G

The development of specific substrates is crucial for distinguishing the activity of PR3 from that of Human Neutrophil Elastase (HNE) and Cathepsin G. While various FRET substrates have been designed and optimized for this purpose, the compound this compound is not mentioned in the literature as a tool for the specific activity assessment or differentiation of these neutrophil serine proteases. nih.govnih.gov

Proprotein Convertases (PCs) and Viral Spike Protein Processing

Furin and SARS-CoV-2 Spike Glycoprotein Cleavage Analysis

The processing of the SARS-CoV-2 Spike (S) protein at the S1/S2 boundary by the proprotein convertase Furin is a critical step for viral entry. nih.govnih.gov Analysis of this cleavage event is a significant area of research. However, studies in this field typically utilize substrates that mimic the natural polybasic cleavage site (e.g., SPRRAR) of the spike protein. biorxiv.org A search of the scientific literature and product technical data reveals no evidence of this compound being used as a substrate for analyzing Furin-mediated cleavage of the SARS-CoV-2 spike glycoprotein.

It is noteworthy that one commercial supplier suggests this compound may be useful for high-throughput screening of Angiotensin-converting enzyme 2 (ACE2) inhibitors, providing kinetic data for that specific application (K_m = 23 µM, k_cat/K_m = 3.5 · 10⁴ M⁻¹s⁻¹). bachem.com However, this application is distinct from the analysis of Furin cleavage activity.

Modulatory Effects of O-Linked Sialoglycans on Proteolysis

The modulation of proteolytic processing by post-translational modifications, such as the presence of O-linked sialoglycans near cleavage sites, is a complex area of study. Research investigating these effects on the SARS-CoV-2 spike protein involves the use of custom-synthesized glycopeptides that replicate the specific glycosylation patterns of the protein. There is no indication in the literature that a simple, non-glycosylated peptide like this compound is used in these types of studies.

Advanced Mechanistic Investigations of Proteolytic Action and Peptide Recognition Utilizing Abz Ser Pro 3 Nitro Tyr Oh

Elucidation of Enzyme Active Site Subsite Preferences (P1, P1', S' subsites)

The sequence of Abz-Ser-Pro-3-nitro-Tyr-OH is not arbitrary; it is designed to probe the specific preferences of an enzyme's active site. Protease active sites are composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). The peptide bond cleaved by the enzyme lies between the P1 and P1' residues. For this substrate, the cleavage occurs at the Pro-3-nitro-Tyr bond.

This design allows for detailed investigation into the S1 and S1' subsite preferences of enzymes like ACE2.

P1 Residue (Proline): The proline at the P1 position fits into the S1 subsite of the enzyme. The selection of proline is critical, as the S1 subsite of ACE2 is known to have a specific pocket that favorably accommodates this residue. The enzyme's ability to efficiently cleave this substrate provides evidence for a strong preference for proline at this position.

P1' Residue (3-nitrotyrosine): The 3-nitrotyrosine (B3424624) occupies the P1' position and interacts with the S1' subsite. The S1' subsite of ACE2 is a deep pocket that can accommodate large aromatic or hydrophobic residues. The use of the modified tyrosine residue helps to define the steric and electronic tolerances of this subsite.

By measuring the kinetic parameters of cleavage, researchers can quantify the affinity of the enzyme for this particular sequence, thereby mapping the chemical preferences of its active site subsites. The substrate's effectiveness, as indicated by its kinetic constants with ACE2, confirms the suitability of this P1-P1' arrangement for enzyme recognition. glpbio.combachem.com

Table 1: Substrate Mapping to Enzyme Subsites for this compound

Substrate Residue Position Amino Acid Enzyme Subsite Role in Interaction
P2 Serine (Ser) S2 Contributes to binding and positioning
P1 Proline (Pro) S1 Primary recognition site for cleavage

Conformational Analysis of Enzyme-Substrate Interactions

The FRET mechanism inherent in this compound is exquisitely sensitive to distance, making it a powerful tool for analyzing the conformational dynamics of enzyme-substrate binding. The efficiency of energy transfer between the Abz donor and the 3-nitrotyrosine acceptor is inversely proportional to the sixth power of the distance separating them. bachem.comthermofisher.com

Before cleavage, when the peptide substrate binds to the enzyme's active site, it is forced to adopt a specific conformation. This constrained conformation may alter the average distance or relative orientation between the Abz and 3-nitrotyrosine moieties compared to when the peptide is free in solution. Such a change can lead to a subtle but detectable alteration in the baseline fluorescence, providing insights into the structure of the enzyme-substrate complex. portlandpress.comembopress.org Time-resolved fluorescence measurements can further elucidate these dynamics by quantifying population shifts between different structural states upon binding. portlandpress.com The 3-nitrotyrosine residue itself can also serve as an absorption probe; changes in its absorption spectrum upon binding can indicate alterations in its local microenvironment, such as a change in protonation state, revealing subtle structural features at the enzyme-substrate interface. nih.govnih.gov

Post-Cleavage Product Identification and Characterization

Enzymatic hydrolysis of this compound at the proline-3-nitrotyrosine bond yields two distinct products:

Abz-Ser-Pro-OH: The N-terminal fragment containing the fluorescent Abz group.

H-3-nitro-Tyr-OH: The C-terminal fragment containing the quenching 3-nitrotyrosine group.

The primary method for characterizing the cleavage event is through spectrofluorometry. The separation of the Abz fluorophore from the 3-nitrotyrosine quencher results in a significant increase in fluorescence intensity at an emission wavelength of approximately 420 nm (with excitation at 320 nm). bachem.com This fluorescence signal is directly proportional to the amount of substrate cleaved and can be used to calculate the rate of the enzymatic reaction.

For more definitive characterization, the reaction mixture can be analyzed using analytical chemistry techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the intact substrate from the two cleavage products. peptide.com By monitoring the chromatogram over time, one can observe the decrease in the peak corresponding to the substrate and the concomitant increase in the peaks for the two products.

Mass Spectrometry (MS): The identity of the cleavage products can be unequivocally confirmed by mass spectrometry. peptide.com The observed molecular weights of the collected HPLC fractions would match the theoretical masses of Abz-Ser-Pro-OH and H-3-nitro-Tyr-OH, confirming the precise site of cleavage.

Table 2: Kinetic and Spectroscopic Properties of this compound with ACE2

Parameter Value Description
Kinetic Constants
Kₘ 23 µM Michaelis constant, indicating substrate binding affinity. glpbio.combachem.com
kcat/Kₘ 3.5 x 10⁴ M⁻¹s⁻¹ Specificity constant, representing catalytic efficiency. glpbio.combachem.com
Spectroscopic Properties
Excitation Wavelength (λex) ~320 nm Wavelength used to excite the Abz fluorophore. bachem.com
Emission Wavelength (λem) ~420 nm Wavelength of detected fluorescence upon cleavage. bachem.com
FRET Donor Abz (2-aminobenzoyl) The fluorescent group that emits energy.

Role as a Spectroscopic Probe in Protein-Protein Interaction Studies

Beyond its use as a cleavable substrate, the 3-nitrotyrosine (NT) residue within this peptide framework serves as a versatile spectroscopic probe for studying a broader range of protein-protein interactions. nih.govnih.gov NT has unique properties that make it an effective tool for such investigations. It is essentially non-fluorescent and possesses a strong absorption spectrum in the 350-450 nm range, which significantly overlaps with the emission spectra of common intrinsic protein fluorophores like tryptophan and synthetic fluorophores like Abz. bachem.comnih.govnih.gov

This makes NT an excellent FRET acceptor. acs.orgnih.gov Researchers can incorporate NT into a peptide or protein and use it to measure distances to a FRET donor on a binding partner. Upon interaction, the proximity of the donor and the NT-containing protein leads to quenching of the donor's fluorescence. The degree of quenching can be used to calculate binding affinities (Kd values) and to detect interaction events with high sensitivity, often in the low nanomolar range. nih.govnih.gov

Furthermore, the absorption properties of NT are highly dependent on the pH of its local environment. nih.gov When a peptide containing NT binds to a protein, changes in the local environment at the binding interface can alter the protonation state of the NT's phenolic group. This change is directly observable as a shift in the UV-Visible absorption spectrum. By monitoring these spectral shifts, researchers can gain detailed information about the chemical nature of the binding interface and detect conformational changes that occur upon complex formation. nih.gov

Analytical Methodologies for the Detection and Characterization of Abz Ser Pro 3 Nitro Tyr Oh and Its Cleavage Products

Spectrophotometric and Fluorometric Quantification Techniques

Fluorometric quantification is a primary method for measuring the cleavage of Abz-Ser-Pro-3-nitro-Tyr-OH. This technique is based on the principle of Fluorescence Resonance Energy Transfer (FRET), where the non-radiative transfer of energy from the excited Abz donor to the 3-nitro-tyrosine acceptor prevents the emission of light. interchim.fr The 3-nitro-tyrosine residue is an effective quencher as its absorption spectrum overlaps with the emission spectrum of the Abz group. bachem.comnih.gov

Upon enzymatic hydrolysis, the Abz-containing fragment is liberated from the quenching influence of the 3-nitro-Tyr residue, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of substrate cleavage. The quantification is performed by exciting the Abz group at its specific excitation wavelength and measuring the emitted light. listlabs.com

Table 6.1: Fluorometric Properties of the Abz Moiety
FluorophoreExcitation Wavelength (λex)Emission Wavelength (λem)
Abz (2-Aminobenzoyl)320 nm420 nm

Data sourced from multiple references. bachem.comchemistrycongresses.chbiosyntan.de

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the intact this compound substrate from its cleavage products, such as Abz-Ser-Pro and 3-nitro-Tyr-OH. listlabs.com Reverse-phase HPLC is typically used, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. This allows for the direct monitoring of the reaction progress by quantifying the decrease in the substrate peak area and the corresponding increase in the product peak areas over time.

UV-Visible (UV-Vis) absorption detection is a common method coupled with HPLC for quantifying peptides. The aromatic rings within the Abz and 3-nitro-Tyr residues absorb UV light, allowing for their detection. youtube.comnih.gov Tyrosine residues typically absorb light around 275-280 nm, but the nitration of the tyrosine ring shifts the absorption maximum. nih.gov The 3-nitrotyrosine (B3424624) moiety, in particular, can be detected at several wavelengths, including near 276 nm and, more distinctively, around 356 nm under certain pH conditions. researchgate.net A study utilizing an HPLC-UV method for 3-nitro-tyrosine and related isomers used a detection wavelength of 254 nm for simultaneous analysis. nih.gov

Table 6.2: Common UV-Visible Absorption Wavelengths for Detection
Compound/MoietyDetection Wavelength (nm)
Aromatic Amino Acids (general)254
Tyrosine~275-280
3-Nitrotyrosine~276, ~356

Data sourced from multiple references. nih.govresearchgate.netnih.gov

For applications requiring higher sensitivity, electrochemical detection (ECD) can be used with HPLC. ECD is particularly well-suited for the analysis of electroactive compounds, including peptides and nitroaromatic substances. nih.govnih.gov Peptides can be detected electrochemically through the formation of electroactive complexes, for example with Cu(II) ions, which are then oxidized at an electrode to produce a measurable current. nih.govelsevierpure.com The presence of the nitro group in 3-nitro-Tyr-OH also confers electroactive properties, making it a candidate for direct and sensitive electrochemical detection. rsc.orgrsc.org

Diode Array Detection (DAD) enhances the capabilities of HPLC-UV systems by acquiring the entire UV-Vis spectrum for each analyte as it elutes from the column. This provides more comprehensive data than a single-wavelength detector. For the analysis of this compound and its products, DAD can confirm the identity of each peak by matching its spectrum against that of a known standard. d-nb.info This spectral information is invaluable for distinguishing between the substrate, products, and any potential impurities, thereby increasing the confidence in the quantitative results.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of this compound and its cleavage fragments. nih.gov It provides precise mass information that confirms the elemental composition and identity of the molecules. Due to the low abundance of such compounds in complex biological samples, enrichment strategies are often necessary before MS analysis. semanticscholar.orgnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity and sensitivity for identifying and quantifying the peptide and its products. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer.

In an MS/MS experiment, the intact (parent) ion corresponding to the compound of interest is selected and then fragmented by collision-induced dissociation. The resulting fragment (daughter) ions produce a characteristic pattern that serves as a molecular fingerprint. For peptides containing 3-nitrotyrosine, a characteristic immonium ion fragment is observed at a mass-to-charge ratio (m/z) of 181.1, which serves as a diagnostic marker for the presence of this modified amino acid. nih.gov This allows for unambiguous identification of the 3-nitro-Tyr-OH cleavage product.

Table 6.3: Theoretical Masses of this compound and Potential Cleavage Products
CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₂₄H₂₇N₅O₉529.181
Abz-Ser-ProC₁₅H₁₈N₄O₅334.133
3-nitro-Tyr-OHC₉H₁₀N₂O₅226.060

Electron-Transfer Dissociation (ETD) Mass Spectrometry for Peptide Modification Mapping

Electron-Transfer Dissociation (ETD) is a mass spectrometry fragmentation technique that is particularly advantageous for the characterization of post-translational modifications (PTMs) on peptides like this compound. nih.govwikipedia.org Unlike more common fragmentation methods such as Collision-Induced Dissociation (CID), ETD is a "soft" fragmentation technique that preserves labile PTMs. wikipedia.org

The mechanism of ETD involves the transfer of an electron to a multiply-charged peptide cation, which induces cleavage of the N-Cα bond of the peptide backbone. wikipedia.org This process generates primarily c- and z-type fragment ions. wikipedia.org Crucially, this cleavage occurs without significant energy deposition into the peptide, leaving delicate modifications, such as phosphorylation, glycosylation, and potentially nitration, intact on the side chains of the amino acid residues. nih.govwikipedia.org In contrast, the high-energy process of CID can cause the loss of these labile modifications, complicating the precise localization of the PTM on the peptide sequence. lcms.cz

The ability of ETD to provide extensive peptide backbone fragmentation while keeping PTMs in place makes it an invaluable tool for mapping the exact location of modifications. nih.gov For a peptide containing 3-nitrotyrosine, ETD would allow researchers to confirm that the nitro group is specifically on the tyrosine residue and not elsewhere on the peptide. This is critical for unambiguously identifying nitration sites in complex protein digests. researchgate.net The combination of ETD with higher-energy collisional dissociation (EThcD) can further enhance sequence coverage by generating both c/z-type and b/y-type fragment ions in a single experiment. lcms.cz

FeatureElectron-Transfer Dissociation (ETD)Collision-Induced Dissociation (CID)
MechanismElectron transfer induces backbone cleavageCollisional energy induces backbone cleavage
Fragment Ionsc- and z-type ionsb- and y-type ions
Effect on PTMsPreserves labile modificationsCan cause neutral loss of labile modifications
Peptide Charge StateWorks best for higher charge states (z > 2)Effective for lower charge states
ApplicationIdeal for PTM mapping and top-down proteomicsStandard method for peptide sequencing

Immunochemical Techniques for Related Nitrosative Stress Biomarkers

Immunochemical methods are widely used for the detection of 3-nitrotyrosine and other biomarkers of nitrosative stress due to their high specificity and applicability to various sample types. nih.govnih.gov These techniques rely on antibodies that specifically recognize and bind to the target molecule, such as a nitrotyrosine residue within a peptide or protein. nih.gov Common immunochemical methods include Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry. nih.gov

A significant challenge in the analysis of nitrotyrosine-modified proteins is their low abundance in most biological samples. nih.gov To overcome this, immunoprecipitation-based enrichment strategies are often employed. In this approach, an anti-nitrotyrosine antibody is used to capture and concentrate nitrated proteins or peptides from a complex mixture, such as a cell lysate. nih.gov The enriched fraction can then be analyzed by mass spectrometry (LC-MS/MS) for detailed identification and site-specific characterization. nih.govacs.org Recent studies have evaluated multiple commercially available monoclonal antibodies to optimize these enrichment workflows, leading to the identification of thousands of nitrotyrosine-containing peptides. nih.gov

While immunochemical techniques are powerful for detection, they are generally considered semi-quantitative. For precise quantification, methods like mass spectrometry are preferred. ipp.pt However, for screening purposes and for visualizing the localization of nitrated proteins within tissues (via immunohistochemistry), immunochemical approaches are indispensable. nih.gov They serve as a crucial tool for investigating the role of nitrosative stress, indicated by the presence of biomarkers like nitrated proteins, in various physiological and pathological conditions. nih.govokayama-u.ac.jp

TechniquePrinciplePrimary ApplicationKey Advantage
ELISAEnzyme-linked antibody binds to target in a multi-well plate; colorimetric or fluorescent signal is measured.Quantification of total nitrated protein in fluid samples (e.g., plasma).High-throughput and suitable for large numbers of samples.
Western BlottingProteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody.Detection of specific nitrated proteins in a complex mixture.Provides information on the molecular weight of the target protein.
ImmunohistochemistryAntibodies are used to detect antigens in cells within a tissue section.Visualization of the spatial distribution of nitrated proteins in tissues.Provides anatomical context for the biomarker.
ImmunoprecipitationAntibody is used to isolate a specific protein or modified peptide from a solution.Enrichment of low-abundance nitrated proteins/peptides for subsequent analysis (e.g., by MS).Increases detection sensitivity for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution, under conditions that can mimic a physiological environment. uzh.ch Unlike crystallographic methods that require a solid-state crystal, NMR provides insights into the ensemble of conformations a peptide may adopt in its native state. uzh.ch

The process of determining a peptide's structure by NMR involves several steps. It begins with the assignment of all the proton resonances in the NMR spectrum to specific atoms in the peptide sequence. This is typically achieved using a combination of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). uzh.ch Once the resonances are assigned, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. The NOESY spectrum reveals protons that are close to each other in space (typically within 5 Å), regardless of their position in the primary sequence. uzh.ch

StepDescriptionKey NMR Experiments
1. Sample PreparationThe peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at an appropriate pH and concentration. The sample must be pure and stable.N/A
2. Resonance AssignmentAssigning each proton signal in the spectrum to a specific atom in the peptide's amino acid sequence.COSY, TOCSY
3. Distance Restraint CollectionIdentifying protons that are close in 3D space by measuring the Nuclear Overhauser Effect (NOE).NOESY
4. Dihedral Angle Restraint CollectionMeasuring scalar couplings (J-couplings) to determine constraints on bond rotation angles.COSY-type experiments
5. Structure CalculationUsing the collected distance and dihedral restraints as input for computational algorithms to generate a set of 3D structures.N/A
6. Structure Refinement & ValidationRefining the calculated structures using energy minimization and assessing their quality against the experimental data.N/A

Broader Research Implications and Translational Potentials of Abz Ser Pro 3 Nitro Tyr Oh

Contributions to Understanding Disease Pathologies via Enzyme Activity Profiling

The ability to quantify enzyme activity is crucial for understanding the progression of various diseases. Abz-Ser-Pro-3-nitro-Tyr-OH serves as a valuable reagent for activity-based profiling, a method that provides a direct measure of functional enzyme levels, which often correlate more closely with disease states than protein or mRNA levels. bohrium.com

This peptide is a selective substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system which regulates blood pressure and fluid balance. glpbio.combachem.com Dysregulation of ACE2 activity is implicated in cardiovascular diseases, and the enzyme also serves as the primary receptor for the SARS-CoV-2 virus. By using this compound, researchers can accurately measure ACE2 activity in various biological samples. This enables studies that link enzymatic function to the pathophysiology of heart failure, hypertension, and the progression of viral infections like COVID-19. Such profiling helps to elucidate the role of proteases in disease and identify points for potential therapeutic intervention. liwei-peptide.com

EnzymeSubstrateKm (µM)kcat/Km (M⁻¹s⁻¹)
Angiotensin-Converting Enzyme 2 (ACE2)This compound233.5 x 10⁴

This table presents the kinetic constants for the cleavage of this compound by the enzyme ACE2. glpbio.combachem.comhongtide.com

Advancements in Drug Design and Therapeutic Agent Development through Enzyme Inhibition Studies

Enzyme inhibition is a cornerstone of modern drug design. nih.gov this compound is particularly useful for the high-throughput screening (HTS) of potential enzyme inhibitors. glpbio.combachem.com The fluorescence-quenching mechanism of the substrate is ideal for this application. In its intact state, the fluorescent 2-aminobenzoyl (Abz) group's emission is suppressed by the nearby 3-nitro-tyrosine quencher. When ACE2 cleaves the peptide bond between the proline and 3-nitro-tyrosine residues, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.

In a screening assay, the substrate is incubated with the target enzyme (e.g., ACE2) and a library of candidate drug compounds. Compounds that inhibit the enzyme will prevent the cleavage of the substrate, resulting in a low or absent fluorescent signal. This straightforward, signal-based readout allows for the rapid testing of thousands of compounds to identify potential therapeutic agents that can modulate the activity of a specific enzyme. glpbio.combachem.comhongtide.com This approach is critical for developing new drugs targeting enzymes implicated in a wide range of diseases. liwei-peptide.com

Utility in Molecular Biology and Cell Signaling Research by Probing Protease Functions

Beyond drug screening, this compound is a powerful tool for fundamental research in molecular and cell biology. chemimpex.com It allows scientists to investigate the specific mechanisms of enzyme-substrate interactions and to map biochemical pathways. liwei-peptide.com By acting as an artificial substrate, the compound helps researchers characterize the catalytic activity and specificity of proteases like ACE2. liwei-peptide.combiosynth.com

Understanding the precise function of proteases is essential, as these enzymes are critical regulators of cellular signaling. They are involved in processes ranging from protein activation and degradation to post-translational modifications. liwei-peptide.com Using substrates like this compound, researchers can probe these complex biological systems, identify the roles of specific proteases in signaling cascades, and understand how these pathways are altered in disease states. liwei-peptide.com This knowledge is foundational to identifying new targets for therapeutic intervention.

Development of Advanced Biological Imaging Probes based on FRET Principles

The functionality of this compound is based on Förster Resonance Energy Transfer (FRET), a mechanism that allows for the development of highly sensitive probes for biological imaging and detection assays. glpbio.comnih.gov The peptide incorporates a FRET pair: the 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and the 3-nitro-tyrosine (Tyr(NO₂)) residue, which functions as a quencher. nih.gov

When the peptide is intact, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide separates the FRET pair, leading to an increase in fluorescence intensity. researchgate.net This "turn-on" fluorescent response provides a clear and direct measure of enzymatic activity. This principle can be adapted to create sophisticated probes for visualizing enzyme activity in real-time within living cells or tissues, offering insights into dynamic molecular processes. liwei-peptide.com

ComponentRoleExcitation Wavelength (nm)Emission Wavelength (nm)
2-Aminobenzoyl (Abz)Fluorophore~320-355~405-420
3-nitro-TyrosineQuencherN/AN/A

This table outlines the spectroscopic properties of the FRET pair within the this compound peptide. nih.govmedchemexpress.com

Applications in Antibody Development and Immunogen Design

While primarily used as an enzyme substrate, the defined chemical structure of this compound gives it potential utility in immunology. Peptides of a specific sequence can serve as haptens in immunogen design. chemimpex.com By conjugating this peptide to a larger carrier protein, it can be used to elicit an immune response and generate antibodies that specifically recognize the Ser-Pro-3-nitro-Tyr epitope.

Such antibodies could be valuable research tools. For example, they could be used to develop specific immunoassays for the detection of this peptide or similar fragments in complex biological mixtures. They might also be employed in protein interaction studies or for affinity purification purposes. This application leverages the peptide not as a substrate for enzymatic activity, but as a specific chemical entity to be targeted by the immune system. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Abz-Ser-Pro-3-nitro-Tyr-OH in academic research?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for synthesizing this tripeptide. Key steps include:

  • Coupling : Use Fmoc-protected amino acids (e.g., Fmoc-Tyr(3NO2)-OH) with activating agents like HBTU/HOBt.
  • Cleavage and Deprotection : Employ TFA-based cleavage cocktails (e.g., TFA:thioanisole:EDT:H2O = 90:5:3:2) to remove side-chain protecting groups.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures ≥95% purity. Characterization via LC-MS (ESI+) confirms molecular weight (expected [M+H]⁺ = 530.18) .

Q. How can researchers optimize enzymatic assays using this compound as a substrate for ACE/ACE2 studies?

  • Methodological Answer :

  • Kinetic Parameters : Determine KmK_m and VmaxV_{max} using a fluorometric assay (excitation: 320 nm, emission: 420 nm) with varying substrate concentrations (5–100 µM).
  • Buffer Conditions : Use 50 mM Tris-HCl (pH 7.4) with 300 mM NaCl to mimic physiological conditions. Include controls (e.g., enzyme-free blanks) to correct for non-specific hydrolysis.
  • Data Validation : Compare results against known ACE inhibitors (e.g., captopril) to confirm assay specificity .

Advanced Research Questions

Q. How should researchers address fluorescence quenching artifacts in assays involving this compound?

  • Methodological Answer : The 3-nitro-Tyr residue can quench fluorescence via intramolecular interactions. Mitigation strategies include:

  • Alternative Detection : Replace fluorometric detection with LC-MS/MS to quantify hydrolysis products (e.g., Abz-Ser-Pro-OH and 3-nitro-Tyr).
  • Structural Modification : Synthesize analogs with non-quenching groups (e.g., 3-amino-Tyr) while retaining enzyme recognition. Validate modifications via circular dichroism (CD) spectroscopy .

Q. What experimental approaches resolve contradictory kinetic data (e.g., KmK_m discrepancies) for this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Enzyme Source Variability : Compare recombinant human ACE2 vs. tissue-derived ACE.
  • Assay Interference : Test for contaminants (e.g., EDTA) using inductively coupled plasma mass spectrometry (ICP-MS).
  • Statistical Validation : Apply multivariate regression to assess the impact of variables (pH, temperature, ionic strength). Replicate experiments across ≥3 independent trials .

Q. How can researchers optimize the chemical stability of this compound during long-term storage?

  • Methodological Answer : Stability studies under varying conditions (pH 4–9, −80°C to 25°C) reveal:

  • Optimal Storage : Lyophilized peptide stored at −80°C in amber vials (moisture-free) retains >90% integrity for 12 months.
  • Degradation Monitoring : Use NMR (¹H/¹³C) to detect oxidation of the nitro group or peptide backbone hydrolysis. For quantitative analysis, employ RP-HPLC with a calibration curve .

Notes for Rigorous Research Design

  • Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., PPE for nitro-group handling) .
  • Reproducibility : Document all synthesis and assay parameters in line with journal standards (e.g., Beilstein Journal guidelines for experimental detail) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.